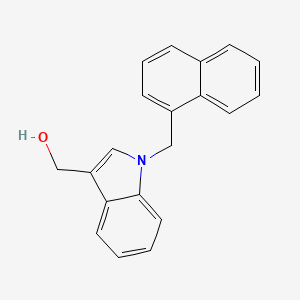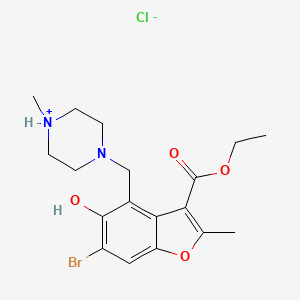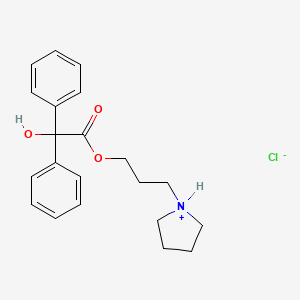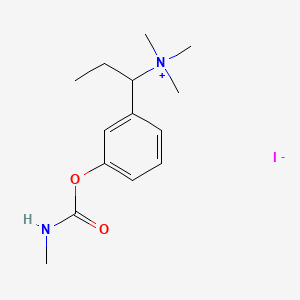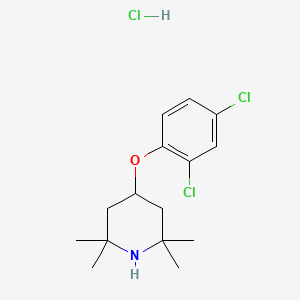
4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications. This compound is characterized by the presence of a dichlorophenoxy group attached to a tetramethylpiperidine ring, which is further stabilized by a hydrochloride group. The dichlorophenoxy group is known for its herbicidal properties, while the tetramethylpiperidine ring provides stability and enhances the compound’s overall reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride typically involves the reaction of 2,4-dichlorophenol with 2,2,6,6-tetramethylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy linkage. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions
4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
科学研究应用
4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of herbicides and other agrochemical products.
作用机制
The mechanism of action of 4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorophenoxy group is known to disrupt cellular processes by interfering with the function of key enzymes, leading to the inhibition of cell growth and proliferation. The tetramethylpiperidine ring enhances the compound’s stability and facilitates its interaction with target molecules .
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different functional properties.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom, leading to different reactivity and applications.
Methyl 2,4-dichlorophenoxyacetate: A methyl ester derivative with distinct solubility and reactivity characteristics.
Uniqueness
4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride stands out due to its unique combination of a dichlorophenoxy group and a tetramethylpiperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
871983-65-2 |
|---|---|
分子式 |
C15H22Cl3NO |
分子量 |
338.7 g/mol |
IUPAC 名称 |
4-(2,4-dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride |
InChI |
InChI=1S/C15H21Cl2NO.ClH/c1-14(2)8-11(9-15(3,4)18-14)19-13-6-5-10(16)7-12(13)17;/h5-7,11,18H,8-9H2,1-4H3;1H |
InChI 键 |
LUJCZHIYJLZSTA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(N1)(C)C)OC2=C(C=C(C=C2)Cl)Cl)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


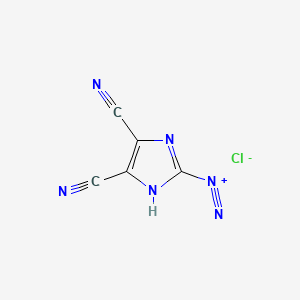
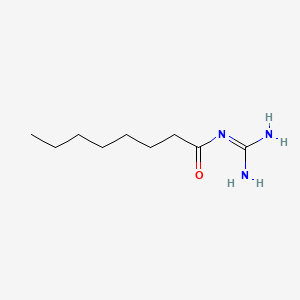
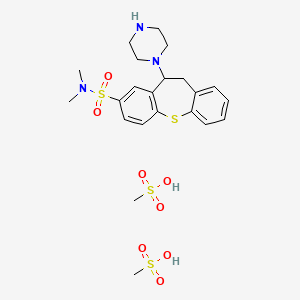
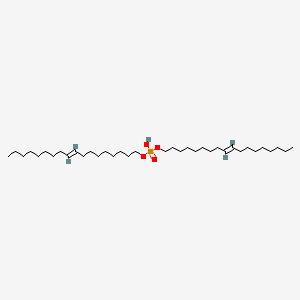
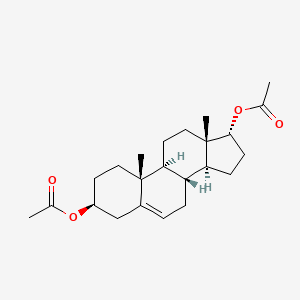
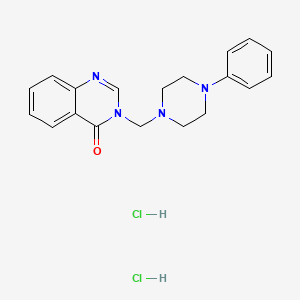
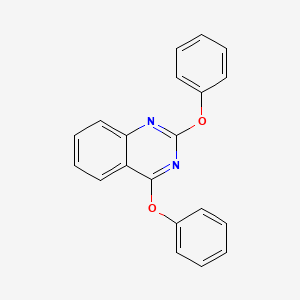
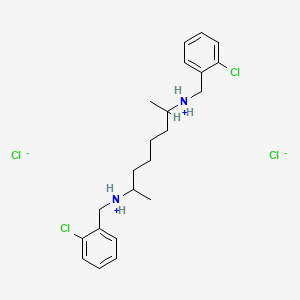
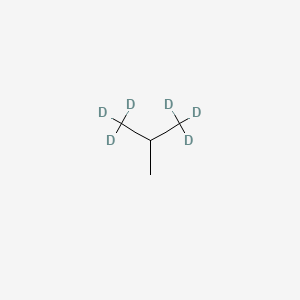
![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)
